molecular formula C12H18N7O6P B1356924 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate CAS No. 61363-29-9

8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate

Cat. No. B1356924
CAS RN: 61363-29-9
M. Wt: 387.29 g/mol
InChI Key: KENHRXLWWBDXBT-IOSLPCCCSA-N
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Description

“8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate” (8-AEA-cAMP) is a functionalized cAMP used for immobilization and conjugation with dyes . It contains an adenine base (adenosine) connected to an aminoethyl chain (2-aminoethyl) at the 3’ and 5’ positions of the cyclic phosphate group .


Synthesis Analysis

The synthesis of 8-AEA-cAMP generally involves a chemical synthesis method, primarily involving a reaction between adenosine and 2-aminoethanol . The specific synthesis method may vary depending on laboratory conditions and research needs .


Molecular Structure Analysis

8-AEA-cAMP contains a total of 47 bonds; 29 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 primary amine (aliphatic), 1 primary amine (aromatic), and 1 secondary amine .


Chemical Reactions Analysis

While specific chemical reactions involving 8-AEA-cAMP are not detailed in the search results, it’s important to note that this compound is used in proteomics research .


Physical And Chemical Properties Analysis

8-AEA-cAMP is a white to pale yellow crystalline powder . It is soluble in water . Its molecular formula is C12H18N7O6P and its CAS number is 61363-29-9 .

Scientific Research Applications

Role in Cell Division and Plant Tissue

  • Cell Division in Plant Tissue: 8-Bromoadenosine 3':5'-cyclic monophosphate, closely related to 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate, has been identified as a promoter of cell division in excised tobacco pith parenchyma tissue. It can replace the cell-division-promoting activity of cytokinesin or a 6-substituted adenylyl cytokinin in this plant tissue (Wood & Braun, 1973).

Mass Spectrometric Analysis in Protein Kinases

  • Analysis in Protein Kinase Studies: 8-(6-Aminohexyl)-aminoadenosine-3',5'-cyclic monophosphate, another similar compound, has been analyzed using fast atom bombardment mass spectrometry. This method is valuable in identifying compounds in the quantitative mass spectrometric protein kinase assay, indicating the compound's role in studies of cyclic nucleotide-dependent protein kinases (Newton et al., 1995).

Involvement in Nucleotide-Regulated Phenomena

  • Nucleotide-Regulated Molecular Mechanisms: Nucleotide photoaffinity probes, like 8-azidoadenosine-3’,5’-cyclic monophosphate, have been used to determine the mechanisms by which compounds like 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate regulate cellular events. These studies focus on the interactions between the nucleotide and receptor proteins, important for understanding regulation via nucleotides (Hoyer et al., 1980).

Biospecific Affinity Chromatography in Protein Kinase Studies

  • Chromatography of Protein Kinases: The use of compounds like 8-(6-Aminohexyl)aminoadenosine 3':5'-cyclic monophosphate in biospecific affinity chromatography has been explored for purifying protein kinases. These studies help in understanding the interaction between these compounds and enzymes like protamine kinase (Jergil et al., 1974).

Future Directions

8-AEA-cAMP is primarily used for research purposes, particularly in the field of proteomics . Its unique chemical structure may also make it valuable in drug development, potentially serving as an agonist or inhibitor in drug design . As research progresses, new applications for this compound may be discovered.

properties

IUPAC Name

(4aR,6R,7R,7aS)-6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENHRXLWWBDXBT-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577265
Record name (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate

CAS RN

61363-29-9
Record name (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate
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8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate
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8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate
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8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate
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8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate
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8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate

Citations

For This Compound
5
Citations
A Scholten, TAB van Veen, MA Vos… - Journal of proteome …, 2007 - ACS Publications
Using a chemical proteomics approach, we efficiently enriched for the generally low abundant cAMP signaling proteins, and their interactors, directly from mouse ventricular tissue. The …
Number of citations: 71 pubs.acs.org
A Scholten, MK Poh, TAB van Veen… - Journal of proteome …, 2006 - ACS Publications
The cyclic nucleotide monophosphates cAMP and cGMP play an essential role in many signaling pathways. To analyze which proteins do interact with these second messenger …
Number of citations: 130 pubs.acs.org
MA Priestman, L Sun, DS Lawrence - ACS chemical biology, 2011 - ACS Publications
The spatial and temporal organization of biolog-ical systems offers a level of complexity that is challenging to probe with conventional reagents. Photoactivatable (caged) compounds …
Number of citations: 64 pubs.acs.org
D Vigil, DK Blumenthal, S Brown, SS Taylor… - Biochemistry, 2004 - ACS Publications
It has been widely accepted that cAMP activates the protein kinase A (PKA) holoenzyme by dissociating the regulatory and catalytic subunits, thus freeing the catalytic subunit to …
Number of citations: 77 pubs.acs.org
D Vigil - 2005 - search.proquest.com
An explosion in structural biology in the last several years has led to the high-resolution structures of thousands of small proteins and individual domains of larger proteins. However, …
Number of citations: 2 search.proquest.com

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